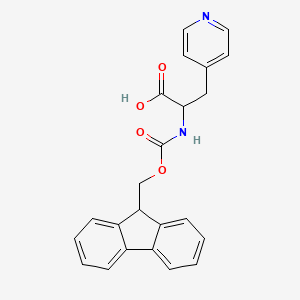

FMOC-DL-4-pyridylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

FMOC-DL-4-pyridylalanine is a synthetic amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (FMOC) protecting group attached to the nitrogen atom of the amino acid. The compound has a molecular formula of C23H20N2O4 and a molecular weight of 388.42 g/mol . It is widely used in peptide synthesis and various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

FMOC-DL-4-pyridylalanine is typically synthesized through a multi-step process involving the protection of the amino group with the FMOC group. . The reaction is carried out under controlled conditions to ensure the selective protection of the amino group.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids to a growing peptide chain, with this compound being incorporated at the desired position. The use of automated systems ensures high efficiency and reproducibility in the production of this compound .

Análisis De Reacciones Químicas

Types of Reactions

FMOC-DL-4-pyridylalanine undergoes various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized under specific conditions to form N-oxide derivatives.

Reduction: The compound can be reduced to remove the FMOC protecting group, revealing the free amino group.

Actividad Biológica

FMOC-DL-4-pyridylalanine (Fmoc-DL-PyA) is a synthetic amino acid derivative that incorporates a pyridine moiety into peptide structures. This compound has garnered attention for its potential applications in drug design and peptide synthesis due to its unique biological properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Fmoc-DL-PyA features the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS). The Fmoc group is advantageous due to its stability under acidic conditions and selective removal by weak bases, facilitating the synthesis of complex peptides without side reactions .

Biological Activity

The biological activity of FMOC-DL-PyA is primarily linked to its role in peptide synthesis and its interactions with biological targets. Key areas of investigation include:

- Peptide Cyclization : Research indicates that Fmoc-DL-PyA can be incorporated into peptides to facilitate cyclization reactions. For example, studies have shown that peptides containing Fmoc-DL-PyA can undergo selective macrocyclization when reacted with cysteine residues, yielding cyclic peptides with enhanced stability and bioactivity .

- Binding Affinity : The incorporation of pyridine groups into peptides has been associated with increased binding affinities to specific receptors. This property is particularly relevant in the context of designing therapeutic agents targeting Major Histocompatibility Complex (MHC) proteins, which play a crucial role in immune responses .

Case Studies

Several studies have highlighted the efficacy of FMOC-DL-PyA in various applications:

- Cyclization Efficiency : A study demonstrated the cyclization of linear peptides containing Fmoc-DL-PyA, revealing half-times for cyclization ranging from 2.5 to 8.3 minutes depending on the peptide composition. This rapid cyclization suggests potential applications in developing constrained peptide libraries for drug discovery .

- MHC Binding Studies : Another investigation focused on glycopeptides designed with Fmoc-DL-PyA to enhance binding to MHC II proteins. The study reported that specific modifications in the peptide structure significantly influenced T-cell responses, indicating the importance of structural design in therapeutic contexts .

Data Tables

The following table summarizes key findings related to the biological activity of FMOC-DL-PyA:

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c26-22(27)21(13-15-9-11-24-12-10-15)25-23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSSXJVRZMQUKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.